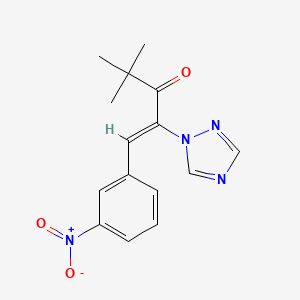
Nexinhib20
描述
Nexinhib20 是一种专门设计用于抑制中性粒细胞胞吐作用的小分子抑制剂。它靶向小 GTP 酶 Rab27a 及其效应蛋白 JFC1(突触素样蛋白 1)之间的相互作用。 该化合物在减少中性粒细胞介导的炎症反应方面显示出巨大潜力,使其成为治疗心肌缺血再灌注损伤和其他炎症性疾病的有希望的候选药物 .
科学研究应用
Nexinhib20 在科学研究中有着广泛的应用:
化学: 用作工具化合物以研究中性粒细胞胞吐作用的机制和 Rab27a-JFC1 相互作用的作用。
生物学: 有助于理解中性粒细胞介导的炎症和免疫反应中涉及的细胞过程。
医学: 在治疗炎症性疾病、心肌缺血再灌注损伤和自身免疫性疾病方面具有潜在的治疗应用。
作用机制
Nexinhib20 通过抑制 Rab27a 和 JFC1 之间的相互作用发挥作用。这种抑制阻止了中性粒细胞中嗜天青颗粒的胞吐作用,从而减少了炎症介质的释放。该化合物还抑制 Rac-1 的激活,Rac-1 是一种参与细胞内钙流和 β2 整合素激活的小 GTP 酶。 这种双重作用机制使 this compound 成为中性粒细胞粘附和胞吐作用的有效抑制剂 .
生化分析
Biochemical Properties
Nexinhib20 plays a crucial role in biochemical reactions by inhibiting the interaction between Rab27a and JFC1, which are essential for neutrophil exocytosis . This inhibition is highly selective, with this compound showing no significant effect on other innate immune responses such as phagocytosis . The compound also suppresses the extracellular production of superoxide anion and the expression of cytochrome b on the plasma membrane . Additionally, this compound inhibits the upregulation of adhesion molecules CD11b and CD66b .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In neutrophils, it inhibits exocytosis and adhesion by limiting β2 integrin activation . This inhibition reduces the recruitment of neutrophils to inflammatory sites, thereby preventing inflammatory injuries such as myocardial ischemia-reperfusion injury . This compound also suppresses intracellular calcium flux and β2 integrin activation after interleukin 8 stimulation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing the inflammatory response.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound inhibits the binding of Rab27a to JFC1, which is crucial for neutrophil exocytosis . By antagonizing the Rac-1–Guanosine 5′-Triphosphate interaction, this compound limits β2 integrin activation and neutrophil adhesion . This inhibition prevents the upregulation of adhesion molecules and reduces the production of reactive oxygen species, thereby mitigating the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in inhibiting neutrophil exocytosis and adhesion . Long-term studies have demonstrated that this compound maintains its inhibitory effects on neutrophil functions, with no significant degradation observed . These findings suggest that this compound can provide prolonged therapeutic benefits in inflammatory conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits neutrophil exocytosis and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on other cellular functions . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to neutrophil exocytosis. The compound interacts with enzymes and cofactors that regulate the production of reactive oxygen species and the expression of adhesion molecules . By inhibiting these pathways, this compound reduces the inflammatory response and prevents tissue damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This compound accumulates in neutrophils, where it exerts its inhibitory effects on exocytosis and adhesion . This targeted distribution enhances the therapeutic potential of this compound in inflammatory conditions.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments within neutrophils, where it inhibits exocytosis and adhesion . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective inhibition of neutrophil functions .
准备方法
合成路线和反应条件: Nexinhib20,化学名为 4,4-二甲基-1-(3-硝基苯基)-2-(1H-1,2,4-三唑-1-基)-1-戊烯-3-酮,是通过多步过程合成的。合成涉及以下关键步骤:
三唑环的形成: 该步骤涉及在受控条件下使合适的先驱体反应以形成三唑环。
硝基苯基的连接: 通过取代反应引入硝基苯基。
戊烯酮结构的形成: 最后一步涉及通过一系列缩合反应形成戊烯酮结构
工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、用于精确控制反应条件的自动化系统以及高效液相色谱等纯化技术,以确保高纯度和高产率 .
化学反应分析
反应类型: Nexinhib20 主要由于存在硝基苯基和三唑部分等反应性官能团而发生取代反应。它也可以在特定条件下参与还原反应。
常用试剂和条件:
取代反应: 常用试剂包括卤代化合物和碱。条件通常涉及中等温度和二甲基亚砜等溶剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,硝基苯基的还原可以产生苯胺衍生物 .
相似化合物的比较
Nexinhib20 属于一类称为中性粒细胞胞吐作用抑制剂 (Nexinhibs) 的化合物。类似化合物包括:
Nexinhib4: Rab27a-JFC1 相互作用的另一种抑制剂,具有类似的抗炎特性。
Nexinhib5: 靶向相同的通路,但具有不同的效力和选择性特征。
独特性: this compound 的独特性在于其双重作用机制,既靶向中性粒细胞粘附,又靶向胞吐作用。 与其他类似化合物相比,这使得它在减少炎症反应方面更有效 .
属性
IUPAC Name |
(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOIYNNOFGGES-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















